

Physical and chemical properties of 2,2-Dibromo-1-(4-chlorophenyl)ethanone

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Compound of Interest

Compound Name: 2,2-Dibromo-1-(4-chlorophenyl)ethanone

Cat. No.: B078963

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An In-depth Technical Guide to 2,2-Dibromo-1-(4-chlorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dibromo-1-(4-chlorophenyl)ethanone is a halogenated aromatic ketone that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring a reactive α,α -dibromo ketone moiety and a 4-chlorophenyl group, makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and insights into its reactivity and potential applications in drug discovery and development.

Chemical Structure and Properties

2,2-Dibromo-1-(4-chlorophenyl)ethanone, with the CAS number 13651-12-2, possesses the molecular formula $C_8H_5Br_2ClO$ and a molecular weight of 312.39 g/mol ^{[1][2][3]}. The structural formula of the compound is presented below.

Structure:



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Chemical Structure of **2,2-Dibromo-1-(4-chlorophenyl)ethanone**

Physical and Chemical Properties

A summary of the key physical and chemical properties of **2,2-Dibromo-1-(4-chlorophenyl)ethanone** is provided in the table below. It is important to note that while some properties are readily available, a definitive experimental melting point for this specific compound is not widely reported in the literature. Data for the closely related monobromo analog, 2-bromo-1-(4-chlorophenyl)ethanone, is often cited and is included for reference.

| Property | Value | Reference |
|-------------------------|---|-----------|
| Molecular Formula | C ₈ H ₅ Br ₂ ClO | [1][2][3] |
| Molecular Weight | 312.39 g/mol | [1][2][3] |
| CAS Number | 13651-12-2 | [1][2][3] |
| Melting Point | Not available | |
| Reference Melting Point | 93-96 °C (for 2-Bromo-1-(4-chlorophenyl)ethanone) | [4][5] |
| Boiling Point | Not available | |
| Solubility | Insoluble in water. | [5] |

Spectral Data

The structural characterization of **2,2-Dibromo-1-(4-chlorophenyl)ethanone** is supported by spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

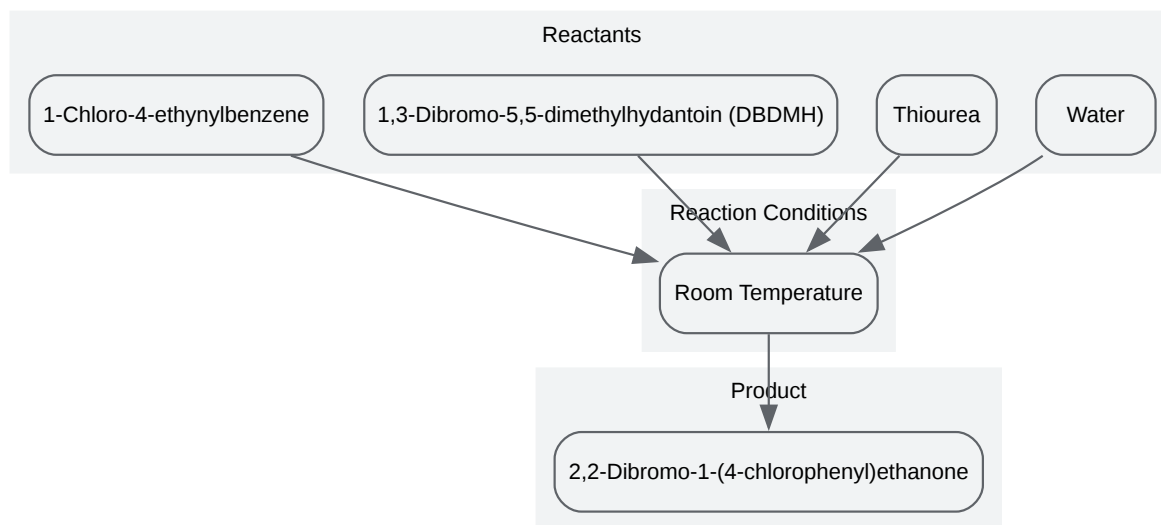
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|---|--|-----|
| ¹ H NMR (400 MHz, CDCl ₃) | δ 8.06 (d, J = 8.8 Hz, 2H), 7.50 (d, J = 8.8 Hz, 2H), 6.62 (s, 1H) | [6] |
| ¹³ C NMR (100 MHz, CDCl ₃) | δ 184.9, 141.1, 131.2, 129.3, 129.0, 39.2 | [6] |

Experimental Protocols

Synthesis of 2,2-Dibromo-1-(4-chlorophenyl)ethanone

A detailed experimental protocol for the synthesis of **2,2-Dibromo-1-(4-chlorophenyl)ethanone** has been reported in the supporting information of a study by Wu et al. on the water-controlled selective preparation of α-mono or α,α'-dihalo ketones.[6][7][8] The synthesis involves the reaction of 1-chloro-4-ethynylbenzene with a bromine source in the presence of a catalyst.

Experimental Workflow for the Synthesis of 2,2-Dibromo-1-(4-chlorophenyl)ethanone



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A representative workflow for the synthesis of the target compound.

Methodology: In a typical procedure, 1-chloro-4-ethynylbenzene is reacted with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source. The reaction is catalyzed by thiourea and conducted in water as the solvent at room temperature. The use of water as the solvent is crucial for the selective formation of the α,α' -dihalo ketone.[7][8]

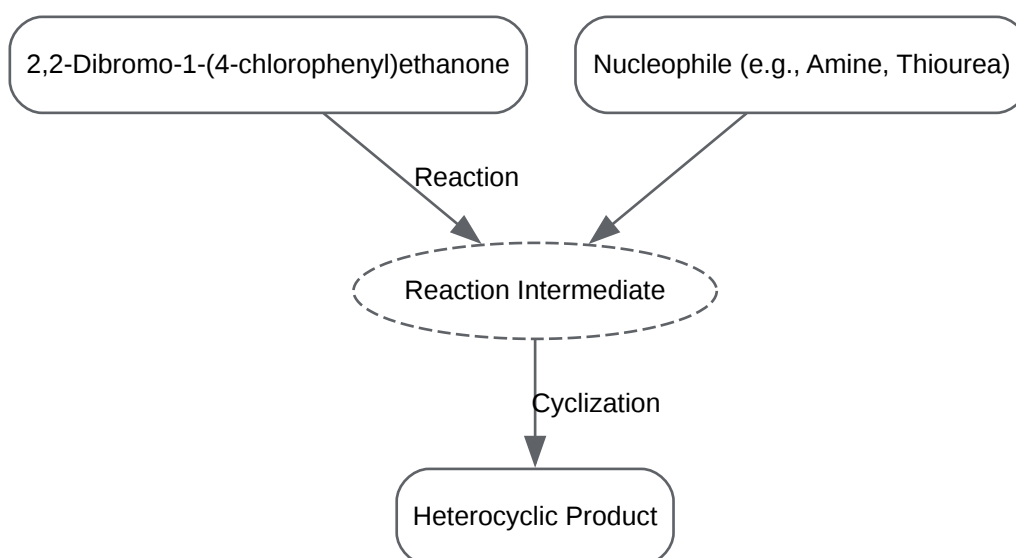
Reactivity and Synthetic Applications

The reactivity of **2,2-Dibromo-1-(4-chlorophenyl)ethanone** is primarily dictated by the presence of the two bromine atoms on the α -carbon to the carbonyl group. This functional group is highly susceptible to nucleophilic substitution and is a valuable precursor for the synthesis of various heterocyclic systems.

Reactions with Nucleophiles

The dibromomethyl group is a good leaving group, facilitating reactions with a variety of nucleophiles. For instance, it can react with amines, thioureas, and other nucleophilic reagents to form substituted heterocycles such as imidazoles, thiazoles, and pyrimidines. These reactions are fundamental in medicinal chemistry for the generation of compound libraries for drug screening.

General Reaction Pathway with Nucleophiles



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